molecular formula C9H10FNO3 B13084065 Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate CAS No. 777-88-8

Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate

Cat. No.: B13084065
CAS No.: 777-88-8
M. Wt: 199.18 g/mol
InChI Key: YHNVCQAPYNAFMN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate is a fluorinated pyridine derivative with a structure comprising a pyridine ring substituted with a fluorine atom at the 5-position and an ethoxyacetate group at the 2-position. Fluorinated pyridines are valued for their enhanced metabolic stability, bioavailability, and receptor-binding affinity compared to non-fluorinated analogs .

Properties

CAS No.

777-88-8

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 2-(5-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H10FNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3

InChI Key

YHNVCQAPYNAFMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate typically involves the reaction of 5-fluoropyridine-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate (CAS 1393566-89-6)
  • Structure : Features a methyl group at the 6-position and fluorine at the 5-position on the pyridine ring.
  • Molecular Formula: C₁₀H₁₂FNO₂.
  • This modification is common in drug candidates targeting central nervous system receptors .
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate (CID 54594700)
  • Structure: Replaces the oxygen atom in the ethoxyacetate group with an amino group.
  • Molecular Formula : C₉H₁₁FN₂O₂.
  • Key Differences: The amino group introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors) but reduce metabolic stability due to susceptibility to oxidation .

Halogen-Substituted Analogs

Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS 1335057-98-1)
  • Structure : Bromine at the 5-position and fluorine at the 3-position.
  • Molecular Formula: C₉H₈BrFNO₂.
  • Key Differences : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets in proteins, but it increases molecular weight and reduces solubility .
Ethyl 2-(5-iodopyridin-2-yl)acetate (CAS 1402390-60-6)
  • Structure : Iodine at the 5-position.
  • Molecular Formula: C₉H₁₀INO₂.
  • Key Differences : Iodine’s strong electron-withdrawing effects and radioactivity (in some isotopes) make this compound useful in radiolabeling studies, though steric bulk may hinder binding .

Heterocyclic and Functional Group Modifications

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
  • Structure : Replaces the pyridine ring with a coumarin (chromen-2-one) system.
  • Key Differences : The coumarin core enables π–π stacking interactions and weak hydrogen bonding (e.g., C–H⋯O), influencing crystalline packing and solid-state stability. This structural motif is prevalent in anticoagulant and antioxidant drug candidates .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine ring with a thietane substituent.

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Similarity to Target Compound Applications/Notes
Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate C₉H₁₀FNO₃ F (5-position), O-linkage Reference (1.00) Pharmaceutical intermediates
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate C₁₀H₁₂FNO₂ F (5), CH₃ (6) 0.83 CNS-targeted drug candidates
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate C₉H₈BrFNO₂ F (3), Br (5) 0.81 Enzyme inhibitors
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ Coumarin core 0.78 Anticoagulants, antioxidants

Research Implications and Gaps

  • Fluorine’s Role : The 5-fluoro substituent in this compound likely enhances metabolic stability and bioavailability, as seen in analogs like Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate .
  • Synthetic Challenges : Differences in crystallinity (e.g., coumarin derivatives form ordered sheets via π–π stacking ) versus pyridine-based esters suggest divergent purification strategies.
  • Biological Activity: Amino-substituted analogs (e.g., CID 54594700) highlight the trade-off between hydrogen bonding and oxidative stability, warranting further pharmacokinetic studies .

Biological Activity

Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of a fluorinated pyridine moiety enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

This compound features an ethyl ester group linked to a pyridine derivative with a fluorine atom at the 5-position. Its molecular formula is C9H10FNO3C_9H_{10}FNO_3, and it has a molecular weight of approximately 183.18 g/mol. The structural uniqueness of this compound is highlighted in the following table:

Compound Name Molecular Formula Key Features
This compoundC9H10FNO3C_9H_{10}FNO_3Contains fluorine at the 5-position, enhancing reactivity
Ethyl 2-(pyridin-2-yloxy)acetateC8H9NO3C_8H_9NO_3Lacks fluorine; serves as a simpler analog
Ethyl 2-(4-chloropyridin-2-yloxy)acetateC8H8ClNO3C_8H_8ClNO_3Contains chlorine instead of fluorine

Synthesis

The synthesis of this compound typically involves the reaction between 5-fluoropyridine-2-ol and ethyl bromoacetate. This reaction is generally conducted in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). Heating the reaction mixture promotes the formation of the desired product, which can be further purified through standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. The presence of the fluorinated pyridine moiety suggests that it may interact with various biological targets, potentially acting as an antimicrobial or antifungal agent. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that its interactions with biological targets are influenced by its structural features, particularly the pyridine ring. This allows for effective binding through hydrogen bonding and π-π interactions with enzymes and receptors, leading to therapeutic effects.

Case Studies

  • Antiviral Activity : A study demonstrated that compounds similar to this compound exhibited antiviral properties against influenza viruses. The mechanism involved inhibition of neuraminidase activity, which is crucial for viral replication. This suggests potential applications in developing antiviral agents targeting respiratory viruses .
  • Receptor Interaction Studies : In vitro assays have shown that derivatives of this compound can act as agonists for dopamine receptors (D2/D3/5-HT1A). Compounds exhibiting such dual or multitarget activities are promising candidates for treating neuropsychiatric disorders .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to related compounds:

Compound Biological Activity Mechanism
This compoundAntimicrobial, AntiviralInhibition of target enzymes/receptors
Ethyl 2-(pyridin-2-yloxy)acetateLimited activity observedLacks fluorine; less reactive
Ethyl 3-(pyridin-3-yloxy)acetateModerate activity reportedStructural variation affects binding

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